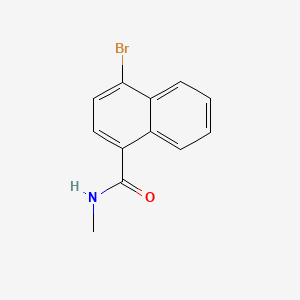

4-Bromo-N-methylnaphthalene-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

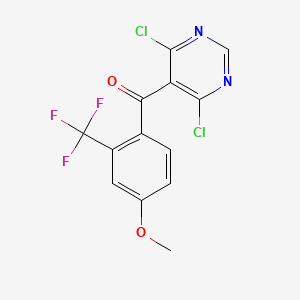

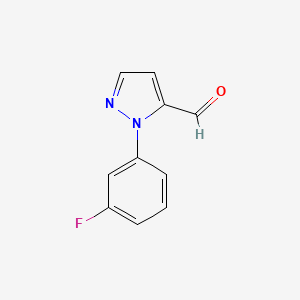

4-Bromo-N-methylnaphthalene-1-carboxamide is a chemical compound with the molecular formula C12H10BrNO and a molecular weight of 264.12 . It is also known by its CAS number 1365272-43-0 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code:1S/C12H10BrNO/c1-14-12(15)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7H,1H3,(H,14,15) . This compound has a complexity of 244 and a topological polar surface area of 29.1Ų . Physical and Chemical Properties Analysis

This compound has a molecular weight of 264.12 . It has a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 1, and a hydrogen bond donor count of 1 . The compound has a rotatable bond count of 1 . Its XLogP3 is 3.1 .Scientific Research Applications

Inhibition of Photosynthetic Electron Transport

A study focused on halogenated 1-hydroxynaphthalene-2-carboxanilides, similar in structure to 4-Bromo-N-methylnaphthalene-1-carboxamide, found these compounds to be potent inhibitors of photosynthetic electron transport (PET) in spinach chloroplasts. The inhibitory activity was significantly dependent on the position and type of halogen substituents, suggesting that compounds like this compound could influence photosynthesis through interactions with chlorophyll a and aromatic amino acids within pigment-protein complexes, primarily in photosystem II (Goněc et al., 2017).

Organic Synthesis and Ligand Activity

Another area of research involves the development of new classes of amide ligands for catalytic applications. For instance, compounds derived from 4-hydroxy-L-proline and 2-methyl naphthalen-1-amine have been shown to be powerful ligands for Cu-catalyzed coupling reactions, indicating that this compound could similarly serve as a ligand or intermediate in the synthesis of pharmaceutically relevant compounds (Ma et al., 2017).

Antimicrobial and Herbicidal Activities

Research on ring-substituted 1-hydroxynaphthalene-2-carboxanilides, related to this compound, has shown significant antimycobacterial and herbicidal activities. These compounds demonstrated higher activity against various Mycobacterium strains compared to standard drugs like isoniazid and also showed potent inhibition of PET in chloroplasts. Such findings suggest that structurally related compounds could be explored for antimicrobial and agricultural applications, emphasizing the importance of structure-activity relationships (Goněc et al., 2013).

Chemical Synthesis and Modification

Another aspect of research involves the synthesis and functionalization of related naphthalene derivatives. For example, regioselective synthesis methods have been developed for bromo-formyl-carboxamides, highlighting sophisticated techniques for introducing functional groups into the naphthalene scaffold. These methodologies could be applicable to the synthesis and further functionalization of this compound for various scientific applications (Bar & Martin, 2021).

Properties

IUPAC Name |

4-bromo-N-methylnaphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c1-14-12(15)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDHYMHAWWPJEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C2=CC=CC=C21)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742898 |

Source

|

| Record name | 4-Bromo-N-methylnaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-43-0 |

Source

|

| Record name | 4-Bromo-N-methylnaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-3-[(tert-Butoxycarbonyl)amino]-4-oxo-4-[[(S)-3-benzyl-2-oxopyrrolidin-3-yl]amino]butyric acid benzyl ester](/img/structure/B594946.png)

![1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde](/img/structure/B594952.png)

![1h-[1,3,5]Triazepino[1,7-a]benzimidazole](/img/structure/B594956.png)